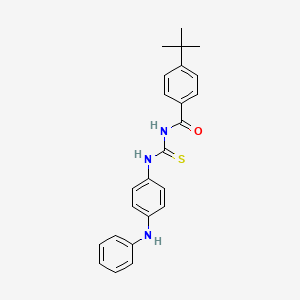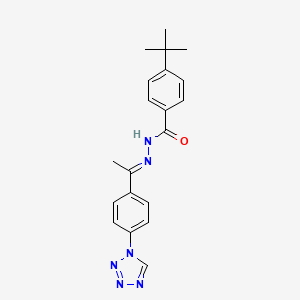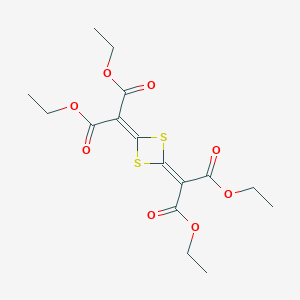
4-tert-Butyl-N-(4-(phenylamino)phenylcarbamothioyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butyl-N-(4-(phenylamino)phenylcarbamothioyl)benzamide is a complex organic compound with the empirical formula C24H25N3OS and a molecular weight of 403.54 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a phenylamino group, and a carbamothioyl group attached to a benzamide core .
Preparation Methods
The synthesis of 4-tert-Butyl-N-(4-(phenylamino)phenylcarbamothioyl)benzamide typically involves multiple steps. One common method includes the reaction of 4-tert-butylbenzoyl chloride with 4-aminodiphenylamine in the presence of a base to form the intermediate product. This intermediate is then reacted with thiocarbamoyl chloride to yield the final compound . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene .
Chemical Reactions Analysis
4-tert-Butyl-N-(4-(phenylamino)phenylcarbamothioyl)benzamide undergoes various chemical reactions, including:
Scientific Research Applications
4-tert-Butyl-N-(4-(phenylamino)phenylcarbamothioyl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-tert-Butyl-N-(4-(phenylamino)phenylcarbamothioyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular targets are still under investigation, but it is believed that the compound may influence signal transduction pathways and cellular processes .
Comparison with Similar Compounds
4-tert-Butyl-N-(4-(phenylamino)phenylcarbamothioyl)benzamide can be compared with other similar compounds, such as:
4-tert-Butyl-N-(4-(diethylamino)phenyl)benzamide: This compound has a diethylamino group instead of a phenylamino group, which may result in different chemical and biological properties.
4-tert-Butyl-N-(2,2,2-trichloro-1-(2,5-dimethyl-phenylamino)-ethyl)-benzamide: The presence of trichloro and dimethyl groups can significantly alter the reactivity and applications of this compound.
4-tert-Butyl-N-(4-ethoxyphenyl)benzamide: The ethoxy group in this compound can lead to different solubility and reactivity characteristics.
Properties
Molecular Formula |
C24H25N3OS |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[(4-anilinophenyl)carbamothioyl]-4-tert-butylbenzamide |
InChI |
InChI=1S/C24H25N3OS/c1-24(2,3)18-11-9-17(10-12-18)22(28)27-23(29)26-21-15-13-20(14-16-21)25-19-7-5-4-6-8-19/h4-16,25H,1-3H3,(H2,26,27,28,29) |
InChI Key |
UWYFKMINTMSCBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Methoxy-4-{(E)-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}phenyl 3-bromobenzoate](/img/structure/B12039010.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide](/img/structure/B12039018.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-3-pyridinylmethylidene]acetohydrazide](/img/structure/B12039022.png)
![1-Butyl-4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B12039030.png)

![benzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12039055.png)
![3-(4-Chloro-phenyl)-1-phenyl-2-[1,2,4]triazol-1-yl-propan-1-one](/img/structure/B12039059.png)



